6-Hydroxy-7,8-dihydro purine nucleoside, also known as 7,8-dihydroinosine, is a purine nucleoside characterized by a purine base linked to a ribose sugar. This compound plays a significant role in various biochemical processes, including nucleic acid metabolism and cellular signaling. It is classified under purine nucleosides, which are essential components of nucleic acids and serve as building blocks for RNA and DNA synthesis.
7,8-Dihydroinosine is derived from inosine through reduction processes. It belongs to the class of purine nucleosides, which includes other compounds like adenosine and guanosine. The classification of this compound as a purine nucleoside highlights its structural features that consist of a purine base attached to a ribofuranose sugar.
The synthesis of 6-hydroxy-7,8-dihydro purine nucleoside typically involves the reduction of inosine. One prevalent method utilizes sodium borohydride as the reducing agent under mild conditions. The reaction is performed in an aqueous solution, leading to the formation of the desired nucleoside, which is then purified through crystallization techniques.
Another approach includes enzymatic glycosylation, where ribose-1-phosphate is coupled with a purine base using isolated enzymes or whole cells. This method offers high stereospecificity and can be advantageous for synthesizing modified nucleosides .
The molecular formula of 6-hydroxy-7,8-dihydro purine nucleoside is , with a molecular weight of approximately 270.24 g/mol. The IUPAC name for this compound is 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,7,8,9-tetrahydro-3H-purin-6-one. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.24 g/mol |
| IUPAC Name | 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,7,8,9-tetrahydro-3H-purin-6-one |
| InChI Key | ZWTNXGIZBOQCAJ-KQYNXXCUSA-N |
6-Hydroxy-7,8-dihydro purine nucleoside undergoes various chemical reactions:
These reactions highlight its versatility in chemical transformations relevant to both synthetic chemistry and biological processes.
The mechanism of action for 6-hydroxy-7,8-dihydro purine nucleoside involves its interaction with adenosine deaminase enzymes. This enzyme catalyzes the hydrolytic deamination of adenosine to inosine and plays a crucial role in purine metabolism. By modulating adenosine levels in cellular environments, it influences various signaling pathways related to immune response and cellular proliferation .
The physical properties of 6-hydroxy-7,8-dihydro purine nucleoside include:
Chemical properties include its stability under physiological conditions and reactivity in biochemical pathways involving nucleotide metabolism.
6-Hydroxy-7,8-dihydro purine nucleoside has several applications in scientific research:
6-Hydroxy-7,8-dihydro purine nucleoside (HDPR), also termed 7,8-dihydroinosine, functions as a near-ideal transition-state analogue for adenosine deaminase enzymes. Adenosine deaminase catalyzes the hydrolytic deamination of adenosine to inosine, a critical step in purine salvage pathways. The reaction proceeds through a tetrahedral transition state where a water molecule attacks the C6 position of adenosine, facilitated by zinc-activated hydroxide [6] [8]. HDPR precisely emulates this high-energy intermediate through its non-planar 7,8-dihydropurine ring system and the C6-hydroxyl group (Figure 1) [6].
Biochemical analyses confirm that HDPR binds murine adenosine deaminase with a dissociation constant (Kd) of ~10⁻¹² M, exceeding substrate affinity by 7–8 orders of magnitude [6] [8]. This exceptional binding arises from its geometric and electronic mimicry of the sp³-hybridized transition state, contrasting sharply with the sp²-hybridization of planar substrates like adenosine or inosine [8]. Nuclear magnetic resonance studies further validate that the enzyme-bound HDPR adopts the (R)-6-hydroxyl configuration, mirroring the stereochemistry of the transition state [8]. The inhibition kinetics demonstrate slow-onset, tight-binding characteristics consistent with transition-state analogues [8].
Table 1: Kinetic Parameters of HDPR Binding to Adenosine Deaminase
| Parameter | Value (Murine ADA) | Comparison to Adenosine |
|---|---|---|
| Dissociation Constant (Kd) | 3 × 10⁻¹² M | 10⁷-fold lower Km |
| Inhibitor Constant (Ki) | 2 × 10⁻¹² M | Not applicable |
| Binding Energy (ΔG) | -63 kJ/mol | ~40 kJ/mol stronger |
| Induced Fit Rate (kₒₙ) | 1.2 × 10⁵ M⁻¹s⁻¹ | 100-fold slower |
X-ray crystallographic structures of murine adenosine deaminase complexed with HDPR (PDB: 2ADA) reveal the atomic details of transition-state recognition [5] [6]. The catalytic domain adopts an eight-stranded α/β TIM barrel fold, with HDPR and zinc fully sequestered within a deep pocket at the C-terminal end of the barrel. Three critical molecular features enable high-affinity binding:
Human adenosine deaminase 2 (ADA2), though sharing catalytic zinc coordination, exhibits distinct substrate binding characteristics due to its three-domain dimeric architecture (versus the single-domain monomeric ADA1). ADA2 possesses an expanded catalytic cleft with altered residue topology (e.g., divergent residues near Glu217 and His238), explaining its differential inhibition profile compared to ADA1 [3]. While HDPR inhibits both isoforms, inhibitors like erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) selectively target ADA1 due to steric incompatibility with ADA2’s binding pocket [3].
Table 2: Key Protein-Ligand Interactions in ADA-HDPR Complex (PDB: 2ADA)
| HDPR Atom/Group | Protein Residue | Interaction Type | Distance (Å) | Functional Role |
|---|---|---|---|---|
| O6 (hydroxyl) | Zn²⁺ | Coordination | 2.1 | Mimics hydroxide nucleophile |
| O6 (hydroxyl) | Glu217 OE1 | H-bond (donor) | 2.5 | Stabilizes transition state charge |
| N1 | Ala184 N | H-bond | 3.0 | Neutralizes N1 protonation |
| N3 | Gly184 N | H-bond | 3.2 | Recognizes imidazole tautomer |
| N7 | Asp19 OD1 | H-bond | 2.9 | Binds purine ring |
| 2'-OH | Asp296 OD2 | H-bond | 2.8 | Anchors ribose |
| 3'-OH | His178 NE2 | H-bond | 2.6 | Anchors ribose |
The exceptional affinity of HDPR for adenosine deaminase stems from unique thermodynamic advantages conferred by its transition-state mimicry:
Table 3: Thermodynamic Parameters of HDPR Binding to Adenosine Deaminase
| Parameter | Value | Contribution to ΔG |
|---|---|---|
| Overall ΔG | -63 kJ/mol | Not applicable |
| Enthalpy Change (ΔH) | -80 kJ/mol | Primary stabilization |
| Entropy Change (-TΔS) | +17 kJ/mol | Penalty mitigation |
| Zinc-Water Displacement | -25 kJ/mol | Enthalpic gain |
| Solvent Displacement | -15 kJ/mol | Entropic gain |
| Hydrogen Bonding | -40 kJ/mol | Enthalpic gain |
Figure 1: Structural Mimicry of the Transition State[Diagram showing adenosine deaminase reaction pathway: Adenosine → Tetrahedral Transition State (sp³ hybridized C6, Zn-bound OH⁻) → Inosine. HDPR superimposed on transition state highlighting matching C6-OH and dihydropurine ring]
Figure 2: Active Site Architecture[Ribbon diagram of ADA TIM barrel domain with HDPR bound. Insets: A) Zinc coordination sphere showing HDPR O6-Zn bond (2.1 Å) and H-bonds to Glu217/His238. B) Hydrophobic pocket accommodating dihydropurine ring (Leu62, Phe65, Pro184)]
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